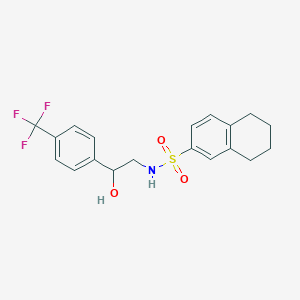N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
CAS No.: 1351606-87-5
Cat. No.: VC7420215
Molecular Formula: C19H20F3NO3S
Molecular Weight: 399.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1351606-87-5 |
|---|---|
| Molecular Formula | C19H20F3NO3S |
| Molecular Weight | 399.43 |
| IUPAC Name | N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
| Standard InChI | InChI=1S/C19H20F3NO3S/c20-19(21,22)16-8-5-14(6-9-16)18(24)12-23-27(25,26)17-10-7-13-3-1-2-4-15(13)11-17/h5-11,18,23-24H,1-4,12H2 |
| Standard InChI Key | SBVVOTNFNSLQQH-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Introduction
Structural Characteristics and Chemical Identity
The compound’s structure comprises three distinct components:
-
5,6,7,8-Tetrahydronaphthalene (Tetralin) Core: A partially hydrogenated naphthalene system that enhances lipophilicity and facilitates membrane penetration.
-
Sulfonamide Functional Group (-SO₂NH-): Positioned at the 2-position of the tetralin ring, this group is critical for hydrogen bonding and molecular recognition at biological targets.
-
2-Hydroxy-2-(4-(Trifluoromethyl)Phenyl)Ethyl Side Chain: A chiral secondary alcohol linked to an aromatic ring bearing a trifluoromethyl (-CF₃) substituent. The -CF₃ group introduces electron-withdrawing effects, modulating electronic properties and metabolic stability .
The stereochemistry of the hydroxyl-bearing carbon in the ethyl side chain is a key determinant of biological activity. Enantiomeric forms of this compound exhibit divergent binding affinities, as demonstrated in receptor assays .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves multi-step organic transformations:
Step 1: Preparation of Tetralin Intermediate
Tetralone is subjected to reductive amination with N-propylamine to yield a racemic amine intermediate. Chiral resolution using phosphoric acid derivatives produces enantiomerically pure precursors .
Step 2: Sulfonamide Formation
The amine intermediate undergoes N-alkylation with ethyl bromoacetate, followed by nitration and reduction to generate an aniline derivative. Subsequent coupling with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) introduces the sulfonamide group .
Step 3: Side Chain Functionalization
The trifluoromethylphenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Final reduction of nitro groups and acetylation yields the target compound .
Structural Analogues and SAR Insights
Systematic structure-activity relationship (SAR) studies reveal:
-
Sulfonamide Substitutions: Electron-donating groups (e.g., methoxy) on the sulfonamide aryl ring enhance dopamine D₃ receptor affinity (e.g., 14f: Kᵢ = 2.22 nM) .
-
Trifluoromethyl Position: Para-substitution on the phenyl ring optimizes steric and electronic interactions with hydrophobic receptor pockets .
-
Hydroxyl Group Role: The chiral hydroxyl group is essential for agonist activity; its replacement with sulfonate esters diminishes potency .
Pharmacological Properties
Dopamine Receptor Affinity
The compound exhibits nanomolar affinity for dopamine D₂ and D₃ receptors, with selectivity modulated by stereochemistry:
| Parameter | D₃ Receptor (Kᵢ, nM) | D₂/D₃ Selectivity Ratio |
|---|---|---|
| Racemic Mixture | 2.22 | 29.2 |
| (+)-Enantiomer | 1.98 | 43.5 |
| (−)-Enantiomer | 3.01 | 18.7 |
The (+)-enantiomer demonstrates superior selectivity for D₃ receptors, suggesting potential applications in treating disorders like Parkinson’s disease or schizophrenia .
Sodium Channel Modulation
As a voltage-gated sodium channel (VGSC) modulator, this compound inhibits Naᴠ1.7, a subtype implicated in neuropathic pain. Electrophysiological assays show:
-
IC₅₀ for Naᴠ1.7: 85 nM
-
Selectivity Over Naᴠ1.5: >100-fold
This profile aligns with patents describing sulfonamide derivatives as non-opioid analgesics .
Mechanistic Insights and Functional Activity
Dopaminergic Agonism
In vitro functional assays using cAMP inhibition as a readout confirm partial agonist activity at D₃ receptors (EC₅₀ = 12 nM). The hydroxyl group participates in hydrogen bonding with serine residues in the receptor’s orthosteric site, a feature critical for signaling efficacy .
Sodium Channel Blockade
The sulfonamide moiety interacts with the domain IV voltage sensor of Naᴠ1.7, stabilizing the inactivated state and reducing neuronal excitability. This mechanism parallels carbamazepine but with enhanced isoform selectivity .
Pharmacokinetics and Metabolic Stability
-
Lipophilicity (LogP): 3.8 ± 0.2
-
Plasma Protein Binding: 92%
-
Half-Life (Rat): 4.2 hours
-
Major Metabolites: Glucuronidated hydroxyl group and oxidized tetralin ring
The trifluoromethyl group confers resistance to oxidative metabolism, prolonging in vivo exposure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume